![molecular formula C14H9NO B1302197 4-Isocyanobenzophenone CAS No. 3128-83-4](/img/structure/B1302197.png)
4-Isocyanobenzophenone
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Overview
Description
4-Isocyanobenzophenone is a chemical compound that is part of the isocyanide family, which are known for their reactivity and utility in organic synthesis. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of related isocyanide compounds and their derivatives, which can be extrapolated to understand the properties and reactivity of this compound.
Synthesis Analysis
The synthesis of isocyanide-based heterocycles is demonstrated in the first paper, where 2-Isocyanoacetophenone serves as a precursor for various heterocyclic systems, including 4-methylene-4H-benzoxazine derivatives . Although this paper does not directly address this compound, the methodologies described could potentially be adapted for its synthesis, given the structural similarities between isocyanides.
Molecular Structure Analysis
The molecular structure of isocyanide compounds is characterized by the presence of a triple bond between carbon and nitrogen, which imparts unique electronic and steric properties. In the third paper, the structure of a benzo-1,2-diselenete is analyzed, which, while not an isocyanide, provides insight into the structural characterization techniques that could be applied to this compound, such as X-ray crystallography and molecular orbital calculations .
Chemical Reactions Analysis
Isocyanides are known to participate in a variety of chemical reactions due to their reactive isocyanide group. The first paper discusses the cyclization reactions of isocyanides to form heterocyclic compounds, which could be relevant to understanding the reactivity of this compound in forming similar structures . The second paper describes the palladium-catalyzed aerobic oxidation of o-aminophenols with isocyanides to synthesize aminobenzoxazoles and aminobenzoxazines , indicating that this compound may also undergo similar oxidative coupling reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of isocyanide compounds are influenced by their molecular structure. The first paper provides a detailed characterization of the starting materials and products of isocyanide cyclization reactions, which includes spectroscopic and X-ray analysis . This suggests that similar analytical techniques could be used to determine the properties of this compound. The fourth paper, while focusing on 4,4'-diiodobenzophenone, discusses the phosphorescence emission spectra and crystallographic data, which could be comparable to the photophysical properties of this compound due to the structural similarities as benzophenone derivatives .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(4-isocyanophenyl)-phenylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO/c1-15-13-9-7-12(8-10-13)14(16)11-5-3-2-4-6-11/h2-10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMYAXFQPGJROP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20185202 |
Source
|
Record name | Phenyl isocyanide, p-benzoyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20185202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3128-83-4 |
Source
|
Record name | Phenyl isocyanide, p-benzoyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003128834 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenyl isocyanide, p-benzoyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20185202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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